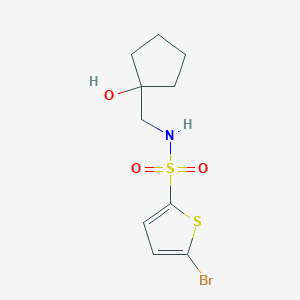

5-bromo-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

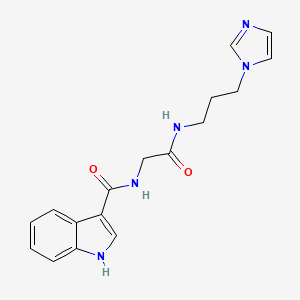

“5-bromo-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H14BrNO3S2 . It has an average mass of 340.257 Da and a monoisotopic mass of 338.959839 Da .

Synthesis Analysis

Thiophene derivatives, such as “this compound”, are synthesized using various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are some of the typical and significant synthetic methods used to produce thiophene derivatives . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene, the core structure of “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Synthesis and Catalytic Applications

5-bromo-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide serves as an intermediate in the synthesis of complex molecules. A novel N-bromo sulfonamide reagent is synthesized and characterized for its efficiency as a catalyst in organic synthesis reactions. This catalyst is utilized in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, demonstrating its potential in facilitating reactions with high yields and clean workup under neutral conditions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Carbonic Anhydrase Inhibition for Ocular Hypotension

The molecule has been evaluated for its potential as a carbonic anhydrase inhibitor, a crucial target in the treatment of glaucoma. Research has focused on optimizing its structure to enhance water solubility and minimize pigment binding in the iris, crucial factors for effective topical ocular hypotensive activity in glaucoma models. This optimization led to the development of compounds with significant inhibitory potency against carbonic anhydrase, demonstrating its application in developing treatments for eye conditions (Prugh et al., 1991).

Urease Inhibition and Antibacterial Properties

This compound's derivatives have been synthesized and shown to exhibit potent urease inhibition and antibacterial activities. Such derivatives have been assessed for their hemolytic activities and demonstrated significant effectiveness against various bacterial strains, highlighting its therapeutic potential beyond ocular applications (Noreen et al., 2017).

Enzyme Inhibition for Antiproliferative Activity

Further studies have explored the synthesis of new compounds based on this compound for their antiproliferative activity against selected human cancer cell lines. These efforts are indicative of the compound's versatility and potential in the development of new anticancer agents, showcasing its role in advancing cancer research (Awad et al., 2015).

作用機序

Target of action

Without specific information, it’s hard to identify the exact targets of this compound. Thiophene derivatives, a class of compounds to which this molecule belongs, have been shown to exhibit a variety of biological activities and could interact with multiple targets .

Mode of action

The mode of action would depend on the specific targets this compound interacts with. Generally, drugs exert their effects by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical pathways within the cell .

Biochemical pathways

Thiophene derivatives have been found to be involved in a variety of biochemical pathways due to their diverse biological activities. They can act as inhibitors or activators of certain enzymes, modulate signal transduction pathways, or interfere with cell cycle processes .

Result of action

The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. Thiophene derivatives have been associated with a range of effects, including anti-inflammatory, antimicrobial, and anticancer activities .

特性

IUPAC Name |

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S2/c11-8-3-4-9(16-8)17(14,15)12-7-10(13)5-1-2-6-10/h3-4,12-13H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYBLPWPDOWKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)

![2-(2,2,6-Trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetic acid](/img/structure/B2537236.png)

![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)

![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)

![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)